molecular formula C8H12O3 B2730296 5-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 1341939-27-2

5-Oxaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B2730296
CAS No.: 1341939-27-2
M. Wt: 156.181
InChI Key: FGXIPZDQLVSHRH-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.5]octane-1-carboxylic acid (CAS: 1341939-27-2) is a spirocyclic compound of significant interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol, this compound serves as a versatile and key intermediate for constructing complex molecular frameworks due to its unique spirocyclic architecture that incorporates both cyclopropane and tetrahydrofuran rings . Its structural complexity and carboxylic acid functional group offer a handle for extensive chemical modifications, enabling researchers to explore new synthetic routes and create specialized compounds with tailored properties . In pharmaceutical research, this spirocyclic scaffold is investigated as a starting point for developing potential drug candidates. Notably, derivatives of oxaspiro[2.5]octane have been explored in patent literature for the treatment of metabolic disorders, including obesity . Researchers utilize this core structure to design novel molecules that can interact with specific biological targets, optimizing pharmacological properties for potential therapeutic applications . The compound is typically supplied as a white to off-white powder with a high purity level, often ≥95% . Handling and Safety: This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.5]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-4-8(6)2-1-3-11-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXIPZDQLVSHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C(=O)O)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Oxaspiro 2.5 Octane 1 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Spiro[2.5]octane Core

Retrosynthetic analysis is a foundational technique in synthetic planning, allowing for the logical deconstruction of a complex target molecule into simpler, commercially available starting materials. 13.235.221youtube.com For the 5-oxaspiro[2.5]octane core, several strategic disconnections can be envisioned to simplify the synthetic challenge.

A primary disconnection strategy involves breaking the bonds at the spirocyclic center. The most logical approach for the spiro[2.5]octane system is to disconnect the cyclopropane (B1198618) ring from the six-membered ring. This leads to a cyclohexanone precursor and a reagent capable of forming a three-membered ring. This strategy capitalizes on well-established cyclopropanation methodologies. The carboxylic acid group on the cyclopropane ring suggests a precursor such as a malonic ester derivative, which can be used in a Michael-initiated ring closure (MIRC) reaction.

Another key disconnection involves the oxa-cyclic moiety. Cleavage of a carbon-oxygen bond within the tetrahydropyran (B127337) ring points towards an intramolecular cyclization as the final ring-forming step. This could be an intramolecular Williamson ether synthesis from a halo-alcohol or, more commonly, an intramolecular oxa-Michael addition from a precursor containing both a hydroxyl group and an α,β-unsaturated carbonyl system.

Further analysis might involve a two-bond disconnection, which can be a particularly effective strategy for constructing bicyclic systems. nih.gov A cascade reaction, for instance, could form both rings in a single, highly efficient transformation from a carefully designed acyclic precursor. General strategies for building the spiro[2.5]octane core often rely on the use of cyclopropane derivatives as key building blocks, leveraging the high ring strain of the three-membered ring to drive subsequent transformations.

Disconnection Strategy Precursors Forward Reaction Type
Cyclopropane DisconnectionCyclohexanone derivative + Malonate-type reagentMichael-Initiated Ring Closure (MIRC)
C-O Bond DisconnectionHydroxy-functionalized cyclohexene derivativeIntramolecular oxa-Michael Addition
Cascade PrecursorAcyclic chain with multiple functional groupsTandem/Domino Reaction

Enantioselective Synthesis Strategies and Asymmetric Catalysis for Chiral Analogues

The construction of single-enantiomer spirocyclic compounds is of paramount importance, as the biological activity of chiral molecules is often confined to one enantiomer. wikipedia.org Asymmetric synthesis of chiral analogues of 5-oxaspiro[2.5]octane-1-carboxylic acid can be achieved through several powerful strategies, including the use of chiral auxiliaries, substrate control, and asymmetric catalysis. mdpi.comnih.govresearchgate.net

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov In the synthesis of the target spirocycle, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, could be attached to the carboxylic acid precursor. wikipedia.org This auxiliary would then control the facial selectivity of a key bond-forming step, such as the conjugate addition in a MIRC sequence, thereby establishing the stereochemistry of the cyclopropane ring. After the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Alternatively, substrate-controlled synthesis relies on the presence of a pre-existing stereocenter in the starting material to direct the formation of new chiral centers. nih.govyoutube.com For example, the synthesis could commence from an enantiomerically pure cyclohexanone or tetrahydropyran derivative derived from the chiral pool (e.g., from carbohydrates or amino acids). nih.gov The existing chirality within the ring would then influence the trajectory of incoming reagents, leading to a diastereoselective formation of the spirocyclic junction.

Asymmetric catalysis, using either small organic molecules (organocatalysis) or chiral metal complexes, offers a highly efficient means of generating enantiomerically enriched products. acs.orgnih.gov

Organocatalysis: Chiral amine catalysts, such as proline and its derivatives, are particularly effective in promoting asymmetric cascade reactions. acs.orgmdpi.com An organocatalytic oxa-Michael–Michael cascade, for instance, can be used to construct enantiomerically enriched spiro-fused chromans and tetrahydroquinolines, demonstrating the power of this approach for building spirocyclic systems containing an oxa-ring. acs.org For the formation of the spiro-cyclopropane moiety, an organocatalytic Michael-initiated ring closure (MIRC) is a prominent strategy. iucr.orgnih.govrsc.org In this approach, a chiral catalyst activates the substrate and controls the stereochemistry of the initial Michael addition, which is followed by an intramolecular cyclization to form the cyclopropane ring with high enantioselectivity. rsc.org

Metal Catalysis: Transition metal catalysts with chiral ligands are widely used in asymmetric synthesis. nih.govresearchgate.net Cobalt(III)-catalyzed protocols have been developed for the one-step synthesis of oxa-spirocyclic compounds from phenoxy acetamide and alkynes, showcasing the potential for metal-catalyzed cascade reactions. researchgate.net Rhodium(II) catalysts are effective in spirocyclizations involving diazo compounds to form spiro-annulated systems. beilstein-journals.orgbeilstein-journals.org Furthermore, copper-catalyzed cascade reactions have been employed for the synthesis of 3-oxetanone-derived spirocycles. mdpi.com The choice of metal and ligand is crucial for achieving high levels of stereocontrol in these transformations.

Catalytic System Reaction Type Key Feature Reference Example
Chiral Amine (Organocatalyst)Michael-Initiated Ring Closure (MIRC)Forms chiral cyclopropanesSynthesis of substituted spiro-cyclopropanes iucr.orgnih.gov
Chiral Phosphoric Acid (Organocatalyst)Pseudotransannular DesymmetrizationEnantioselective synthesis of tropanols researchgate.net
Cobalt(III) ComplexCascade C-H Activation/CarboamidationOne-step synthesis of oxa-spirocycles researchgate.net
Rhodium(II) ComplexO-H Insertion/CyclizationSynthesis of spiroheterocycles from diazo compounds beilstein-journals.org

Novel Ring-Forming Reactions for the Spiro[2.5] System and Oxa-Cyclic Moiety

The construction of the two distinct rings of this compound requires specific and efficient ring-forming methodologies. Modern synthetic chemistry offers a variety of powerful reactions for the formation of both the strained cyclopropane ring and the six-membered tetrahydropyran ring.

The formation of a spiro-fused cyclopropane is a key step in the synthesis. Several methods are particularly well-suited for this transformation.

Michael-Initiated Ring Closure (MIRC): This is one of the most powerful and widely used methods for constructing cyclopropanes. rsc.org The reaction involves the conjugate addition of a nucleophile (e.g., an enolate derived from a malonic ester) to an α,β-unsaturated system, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org This method is highly adaptable to asymmetric synthesis through the use of organocatalysts. mdpi.comrsc.org

Simmons-Smith Reaction: This classic method uses a carbenoid, typically formed from diiodomethane and a zinc-copper couple, to add a CH₂ group across a double bond in a concerted and stereospecific manner. masterorganicchemistry.com To create the spiro[2.5]octane system, this reaction would be performed on a methylenecyclohexane precursor.

Tandem Cyclization-Cyclopropanation: Novel methods have been developed where oxoallylsilanes undergo a tandem cyclization-cyclopropanation reaction when treated with CH₂I₂/Me₃Al, leading to polycyclic systems bearing a spiro-cyclopropane moiety. nih.gov

The formation of the tetrahydropyran ring, or the "oxa-cyclic moiety," is typically achieved through intramolecular cyclization.

Intramolecular oxa-Michael Addition: This is a highly effective strategy for forming cyclic ethers. A substrate containing both a hydroxyl group and a conjugated electron-withdrawing group can undergo an intramolecular conjugate addition to form the six-membered ring. beilstein-journals.org This reaction can be part of a tandem sequence, for example, following a Claisen rearrangement to position the reacting moieties correctly. beilstein-journals.org

Cascade Reactions: Modern synthetic strategies often employ cascade (or domino) reactions to build molecular complexity rapidly. researchgate.netmdpi.com A single event can trigger a sequence of bond-forming reactions to construct the oxa-spirocyclic framework in one pot. For example, a cobalt-catalyzed cascade involving C-H activation and carboamidation can directly produce oxa-spirocycles. researchgate.net Similarly, copper-catalyzed four-component cascade reactions can yield complex spiroheterocycles. mdpi.com These methods are highly atom-economical and can significantly shorten synthetic sequences. Other metal-catalyzed cyclizations, such as those employing rhodium or palladium, have also been developed to access oxa-spirocyclic systems. beilstein-journals.orgresearchgate.net

Functional Group Interconversions for Carboxylic Acid Installation and Modification

The introduction of the carboxylic acid moiety onto the spirocyclic framework is a critical step that can be achieved at various stages of the synthesis. Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. nih.govdocsity.com In the context of this compound, several precursor functional groups can be converted to the target carboxylic acid.

Key FGI Approaches:

Oxidation of Primary Alcohols: A precursor containing a primary alcohol (–CH₂OH) at the C1 position of the spiro-octane ring can be oxidized to the corresponding carboxylic acid. This is a common and effective transformation in organic synthesis. solubilityofthings.com

Hydrolysis of Nitriles: The cyano group (–CN) is a valuable precursor to carboxylic acids. A synthetic route that installs a nitrile at the target position can be followed by hydrolysis, typically under acidic or basic conditions, to yield the carboxylic acid. A patent for the carbocyclic analogue, spiro[2.5]octane-5-carboxylic acid, demonstrates a synthetic pathway where a nitrile intermediate is hydrolyzed in an alkaline medium to afford the final carboxylic acid product. google.com

Hydrolysis of Esters: Esters (–COOR) serve as protected forms of carboxylic acids and are common intermediates. Saponification of an ester with a base like sodium hydroxide, followed by acidic workup, is a standard procedure to unmask the carboxylic acid.

The following table summarizes potential FGI pathways for the installation of the carboxylic acid group in the synthesis of spirocyclic compounds.

Precursor Functional GroupReagents and ConditionsTarget Functional GroupReference Principle
Primary Alcohol (R-CH₂OH)KMnO₄, PCC, or other oxidizing agentsCarboxylic Acid (R-COOH) solubilityofthings.com
Nitrile (R-CN)H₃O⁺ or NaOH/H₂O, heatCarboxylic Acid (R-COOH) google.com
Ester (R-COOR')1. NaOH, H₂O/EtOH 2. H₃O⁺Carboxylic Acid (R-COOH) docsity.com
Aldehyde (R-CHO)Jones' reagent (CrO₃/H₂SO₄), KMnO₄Carboxylic Acid (R-COOH) solubilityofthings.com

Total Synthesis Approaches for Specific Stereoisomers of this compound

The this compound molecule contains a chiral spirocenter and a second stereocenter at the C1 position of the cyclopropane ring. This results in the possibility of multiple stereoisomers. The synthesis of a single, specific stereoisomer requires a stereoselective approach. While a specific total synthesis for an individual stereoisomer of this compound is not detailed in the examined literature, general strategies for the stereoselective synthesis of spirocycles can be applied. rsc.orgnih.govrsc.org

Strategies for Stereocontrol:

Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can facilitate enantioselective reactions, leading to the preferential formation of one enantiomer. rsc.orgnih.gov For example, asymmetric Mannich reactions and Staudinger reactions catalyzed by N-heterocyclic carbenes (NHCs) have been used to create stereogenic centers in the synthesis of spirooxindoles. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The Strecker reaction, employing chiral amine auxiliaries like (R)-α-phenylglycinol, has been used to install chiral amino acid moieties in spirocyclic systems. nih.gov

Substrate-Controlled Synthesis: In this approach, existing stereocenters in the starting material direct the formation of new stereocenters. This is common in natural product synthesis.

Separation of Diastereomers/Enantiomers: If a reaction produces a mixture of stereoisomers, they can often be separated. Diastereomers can be separated by standard techniques like column chromatography. Enantiomers can be separated by chiral high-performance liquid chromatography (HPLC) or by derivatizing them with a chiral resolving agent to form diastereomers that can then be separated. nih.gov

The table below outlines these general strategies for obtaining specific stereoisomers.

Synthetic StrategyDescriptionExample Application Area
Asymmetric CatalysisA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Enantioselective cyclopropanation, asymmetric Mannich reactions. rsc.org
Chiral AuxiliaryA recoverable chiral molecule is attached to the substrate to control stereochemistry during a reaction.Asymmetric Strecker synthesis for amino acid installation. nih.gov
Chiral Pool SynthesisStarting materials are sourced from readily available, enantiomerically pure natural products (e.g., amino acids, sugars).Synthesis of complex natural products and their analogs.
Stereoisomer ResolutionA mixture of stereoisomers is separated into its individual components.Chiral HPLC separation of diastereomeric products. nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Oxaspiro 2.5 Octane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation. These reactions are fundamental in modifying the properties of the molecule for various applications.

Esterification and Amidation Pathways

Esterification:

Standard esterification protocols, such as the Fischer-Speier esterification, are applicable to 5-Oxaspiro[2.5]octane-1-carboxylic acid. This acid-catalyzed reaction with an alcohol, typically in excess, proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding ester. The reaction is reversible, and to drive the equilibrium towards the product, water is usually removed, or a large excess of the alcohol is employed.

Table 1: General Conditions for Fischer Esterification

Parameter Condition
Catalyst Strong acids (e.g., H₂SO₄, HCl, TsOH)
Reactant Excess alcohol (e.g., methanol, ethanol)
Temperature Typically reflux
Byproduct Removal Azeotropic distillation or use of a dehydrating agent

Amidation:

The formation of amides from this compound generally requires the activation of the carboxylic acid to enhance its electrophilicity. A common method involves the conversion of the carboxylic acid to an acid chloride, which then readily reacts with an amine. For instance, treatment of this compound with phosphorus oxychloride (POCl₃) in pyridine (B92270) at room temperature generates the corresponding acid chloride in situ. This activated intermediate can then be reacted with a primary or secondary amine to form the desired amide. This pathway is particularly useful in the synthesis of complex molecules where mild reaction conditions are necessary.

Reduction and Decarboxylation Transformations

Reduction:

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (5-oxaspiro[2.5]octan-1-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds through a metal hydride reduction mechanism, where the hydride ion acts as a nucleophile attacking the carbonyl carbon. A subsequent workup with water and acid is required to protonate the resulting alkoxide and liberate the alcohol.

Decarboxylation:

While specific studies on the decarboxylation of this compound are not extensively documented, the decarboxylation of cyclopropanecarboxylic acids can be challenging due to the increased s-character of the C-C bonds in the cyclopropane (B1198618) ring. Thermal or photochemical methods may be employed, potentially proceeding through radical or ionic intermediates. The stability of the resulting carbanion or radical at the C1 position of the spiro system would be a crucial factor in determining the feasibility and conditions of such a reaction.

Formation of Activated Derivatives and Anhydrides

As mentioned in the context of amidation, the formation of activated derivatives is a key step for enhancing the reactivity of the carboxylic acid. The use of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can effectively convert the carboxylic acid into the more reactive acid chloride.

The formation of a symmetric anhydride (B1165640) is also a plausible transformation. This can be achieved by treating the carboxylic acid with a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by reacting the carboxylate salt with the corresponding acid chloride. These anhydrides serve as effective acylating agents in various synthetic applications.

Transformations of the Oxa-Cyclic Ring System

The tetrahydropyran (B127337) ring in this compound is susceptible to various transformations, primarily initiated by electrophilic or nucleophilic attack targeting the ether oxygen or the adjacent carbon atoms.

Under acidic conditions, the ether oxygen of the tetrahydropyran ring can be protonated, forming a good leaving group and activating the ring for nucleophilic attack. This process can lead to a variety of ring-opened and rearranged products, depending on the reaction conditions and the nucleophile present. While direct studies on this compound are not extensively documented, the reactivity can be inferred from the behavior of similar spirocyclic epoxides and ethers.

In the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), spirocyclic epoxides have been shown to undergo regioselective ring-opening. For instance, the reaction of 2-vinyl-1-oxaspiro[2.5]octane with azulene (B44059), catalyzed by BF₃·OEt₂, proceeds with complete regioselectivity, with the nucleophile attacking the more substituted carbon of the epoxide. acs.org This suggests that an S_N2-type mechanism is at play, where the approach of the nucleophile is directed by the catalyst and the substrate's stereoelectronics.

For this compound, an acid-catalyzed reaction with a nucleophile (e.g., water, an alcohol) would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbons (C4 or C6). The regioselectivity of this attack would be influenced by steric hindrance from the spirocyclic junction and the electronic nature of the protonated intermediate.

Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of this compound

Reagent Conditions Predicted Major Product Reaction Type
H₃O⁺Aqueous acid1-(2-hydroxyethyl)-1-(hydroxymethyl)cyclohexane-1-carboxylic acidHydrolysis
CH₃OH / H⁺Anhydrous methanolic acid1-((2-methoxyethoxy)methyl)cyclohexane-1-carboxylic acidAlcoholysis
HCl (conc.)Strong acid1-((2-chloroethoxy)methyl)cyclohexane-1-carboxylic acidNucleophilic substitution

Beyond acid-catalyzed openings, the oxygen atom in the oxa-spirocycle can participate in other transformations. For example, reactions with strong reducing agents could potentially lead to the cleavage of a C-O bond. However, such reactions are less common for simple cyclic ethers compared to epoxides.

Structural and conformational analyses of related 1-oxaspiro[2.5]octane derivatives have shown that the preferred orientation of exocyclic substituents can influence the direction of oxidative attack. nih.gov This implies that reactions involving the oxygen atom or adjacent carbons in this compound could be directed by the stereochemistry of the spirocyclic system.

Stereochemical Implications in Reaction Pathways and Product Formation

The rigid, three-dimensional structure of the spirocyclic system in this compound has significant stereochemical implications for its reactivity. The fixed spatial arrangement of the cyclopropane and tetrahydropyran rings can create diastereotopic faces, leading to stereoselective reactions.

In nucleophilic additions to the carbonyl group of the carboxylic acid or in reactions involving the oxa-cyclic ring, the incoming reagent will approach from the less sterically hindered face. The conformational analysis of similar 1-oxaspiro[2.5]octane derivatives has demonstrated that the relative configuration and preferred conformations are determined by the steric and electronic effects of the substituents. nih.gov These factors directly impact the accessibility of different reaction sites.

For instance, in a diastereoselective cyclopropanation reaction used to synthesize spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid derivatives, the stereochemistry of the final product is carefully controlled. uow.edu.au This highlights the importance of the inherent stereochemistry of the starting material in directing the outcome of the reaction. The relative stereochemistry of key intermediates and products in such syntheses is often confirmed by single-crystal X-ray analysis. uow.edu.au

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of both a carboxylic acid and an ether functionality in this compound allows for potential chemo- and regioselectivity in its reactions. A particular reagent might react preferentially with one functional group over the other.

For example, a reagent that specifically targets carboxylic acids, such as thionyl chloride (SOCl₂) for the formation of an acyl chloride, would likely leave the ether linkage intact under mild conditions. Conversely, a Lewis acid known to coordinate strongly with ethers could initiate reactions at the oxa-cyclic ring while the carboxylic acid remains unchanged, particularly if it is deprotonated to the less reactive carboxylate.

The regioselectivity of ring-opening reactions is a critical aspect. As observed in the Lewis acid-catalyzed reaction of 2-vinyl-1-oxaspiro[2.5]octane, the nucleophilic attack occurred at the more substituted carbon. acs.org In the case of this compound, the two carbons adjacent to the ether oxygen are not electronically equivalent due to the influence of the spiro center. This difference is expected to govern the regioselectivity of ring-opening reactions. Studies on the synthesis of spiro[pyrrolidine-2,3′-oxindoles] have also demonstrated high chemo- and regioselectivity in cycloaddition reactions. mdpi.com

Advanced Structural Elucidation Methodologies for 5 Oxaspiro 2.5 Octane 1 Carboxylic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 5-Oxaspiro[2.5]octane-1-carboxylic acid, with a molecular formula of C₈H₁₂O₃, the theoretical monoisotopic mass is 156.07864 Da. uni.luchemscene.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the mass-to-charge ratio (m/z) of ions with precision in the parts-per-million (ppm) range.

By comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with the calculated theoretical mass, the molecular formula can be confirmed with high confidence, ruling out other potential formulas with the same nominal mass. uni.lu This initial step is fundamental before proceeding to more detailed structural analysis with other spectroscopic methods.

Table 1: Predicted HRMS Adducts for C₈H₁₂O₃ Data sourced from computational predictions. uni.lu

Adduct IonTheoretical m/z
[M+H]⁺157.08592
[M+Na]⁺179.06786
[M-H]⁻155.07136
[M+K]⁺195.04180
[M+NH₄]⁺174.11246

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the molecular framework of this compound.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. The acidic proton of the carboxyl group is expected to appear as a broad singlet significantly downfield, typically around 12 ppm, due to strong deshielding and hydrogen bonding. openstax.org The protons on the tetrahydropyran (B127337) ring adjacent to the ether oxygen would resonate in the range of 3.5-4.5 ppm, while the other ring protons would appear further upfield. The cyclopropane (B1198618) protons are characteristically shielded and would be found in the 0.5-2.0 ppm region.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected in the downfield region of 165-185 ppm. openstax.org The spiro carbon, being a quaternary center, would show a distinct chemical shift. Carbons adjacent to the ether oxygen will appear in the 60-80 ppm range, while the remaining aliphatic carbons of both rings will be found further upfield.

Table 2: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl (COOH)~12.0~170-180
Cyclopropane CH~1.5 - 2.5~25 - 40
Cyclopropane CH₂~0.5 - 1.5~15 - 25
Spiro C-~70 - 80
Tetrahydropyran CH₂ (adjacent to O)~3.5 - 4.5~60 - 70
Tetrahydropyran CH₂~1.5 - 2.0~20 - 30

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the cyclopropane and tetrahydropyran rings independently.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is key to connecting the different parts of the spirocyclic system. It shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show correlations from the cyclopropane protons to the spiro carbon and the carboxyl carbon, and from the tetrahydropyran protons to the spiro carbon, thus confirming the spirocyclic junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule in solution. sci-hub.st

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) analyzes the compound in its crystalline form. This technique is invaluable for studying polymorphism—the existence of multiple crystalline forms of the same compound. Different polymorphs can have distinct physical properties. ssNMR can detect subtle differences in the local chemical environment of atoms in the crystal lattice, providing a unique fingerprint for each crystalline form.

Vibrational Spectroscopy Applications (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a rapid and non-destructive method for functional group identification.

For this compound, the most characteristic IR absorption is the carboxylic acid group. This gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which overlays the C-H stretching region. openstax.orglibretexts.org Additionally, a strong and sharp carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹. libretexts.org The C-O-C stretch of the ether in the tetrahydropyran ring would appear in the fingerprint region, typically around 1100-1200 cm⁻¹. Raman spectroscopy would also detect these groups, with the C=O stretch often providing a strong signal.

Table 3: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretch, H-bonded2500 - 3300 (Broad)
Aliphatic (C-H)Stretch2850 - 3000
Carbonyl (C=O)Stretch1710 - 1760 (Strong)
Ether (C-O-C)Asymmetric Stretch1100 - 1200

X-ray Crystallography for Absolute Configuration and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a molecule in its crystalline state, yielding a precise three-dimensional model. This technique can unambiguously determine bond lengths, bond angles, and torsional angles.

For this compound, X-ray crystallography would confirm the connectivity established by NMR and provide crucial stereochemical information. It would reveal the relative configuration of the substituents on the cyclopropane ring and the conformation of the tetrahydropyran ring, which is expected to adopt a chair-like conformation. If the compound is chiral and a single enantiomer is crystallized (often through the use of a chiral resolving agent), anomalous dispersion methods can be used to determine its absolute configuration. semanticscholar.org This technique represents the gold standard for structural determination of crystalline solids.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful, non-destructive techniques for determining the absolute configuration and enantiomeric purity of chiral molecules. These methods rely on the differential absorption of left- and right-circularly polarized light by a chiral substance. The resulting ECD spectrum is unique to a specific enantiomer, presenting positive or negative signals (Cotton effects) that are mirror images for the corresponding (R)- and (S)-enantiomers. The intensity of these signals is directly proportional to the concentration of the enantiomer, making ECD an effective tool for quantifying enantiomeric excess in a sample.

For a molecule like this compound, which possesses a chiral spirocyclic core, ECD analysis would be the ideal method for confirming its enantiomeric purity following an asymmetric synthesis or chiral resolution. A typical analysis would involve dissolving the enantiomerically enriched sample in a suitable solvent and measuring its ECD spectrum. The resulting data, often presented as molar ellipticity [θ] versus wavelength, would be compared against a reference spectrum of the pure enantiomer or against computationally predicted spectra.

However, a comprehensive search of scholarly databases and chemical literature has yielded no studies where the enantiomers of this compound have been isolated and analyzed using ECD or other chiroptical techniques. The synthesis and chiral resolution of this specific compound have not been reported in the accessible scientific literature. As a result, no experimental or computational ECD data is available.

Without such foundational research, it is not possible to provide detailed research findings or construct a data table illustrating the chiroptical properties of the enantiomers of this compound. The generation of such data would require novel laboratory research involving the enantioselective synthesis or chiral separation of the compound, followed by spectroscopic analysis.

Computational and Theoretical Investigations of 5 Oxaspiro 2.5 Octane 1 Carboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Currently, there are no published Density Functional Theory (DFT) studies that specifically detail the electronic structure and bonding characteristics of 5-Oxaspiro[2.5]octane-1-carboxylic acid. Such studies would be invaluable for understanding the molecule's reactivity, stability, and intermolecular interactions by providing insights into its molecular orbital energies, electron density distribution, and electrostatic potential.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscape for this compound have not been reported. While research on related molecules like cyclooctane (B165968) has revealed complex conformational spaces, similar in-depth computational explorations for this specific spiro-acid are absent. researchgate.net Such an analysis would identify the most stable conformers and the energy barriers between them, which are crucial for understanding its chemical behavior.

Prediction of Spectroscopic Parameters and Spectral Interpretation

There is no available literature presenting computationally predicted spectroscopic parameters (such as NMR chemical shifts or vibrational frequencies) for this compound. While experimental NMR spectroscopy has been used to determine the relative configuration and preferred conformations of analogous 1-oxaspiro[2.5]octane derivatives, theoretical predictions that could aid in the interpretation of experimental spectra for the title compound are missing. nih.govsci-hub.st

Reaction Mechanism Elucidation via Transition State Calculations

Detailed mechanistic studies involving transition state calculations to elucidate reaction pathways for this compound are not found in the current body of scientific literature. These computational methods are essential for predicting reaction kinetics and mechanisms, and their application to this molecule would provide a deeper understanding of its synthesis and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulations have been published that specifically investigate the dynamic behavior of this compound. MD simulations could offer insights into the molecule's conformational flexibility, solvent interactions, and transport properties over time, which are important for applications in various chemical and biological systems. nih.gov

Quantum Chemical Calculations of Stereoisomer Stability and Energetics

Specific quantum chemical calculations comparing the stability and energetics of the different stereoisomers of this compound have not been documented. Such calculations are fundamental for understanding the thermodynamic and kinetic factors that favor the formation of one stereoisomer over another.

Derivatization and Analog Development from 5 Oxaspiro 2.5 Octane 1 Carboxylic Acid

Synthesis of Chemically Modified Esters and Amides

The carboxylic acid functional group of 5-Oxaspiro[2.5]octane-1-carboxylic acid is a primary site for derivatization, allowing for the synthesis of a wide array of esters and amides. These derivatives are often crucial for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, which is a key step in areas like drug discovery.

Ester Synthesis:

The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, a classic and atom-economical method, involves reacting the carboxylic acid with an excess of a chosen alcohol under acidic catalysis (e.g., sulfuric acid or tosic acid). masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed toward the product by using the alcohol as the solvent or by removing the water byproduct, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, for more sensitive substrates or milder conditions, coupling reagents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an alcohol. fishersci.co.ukluxembourg-bio.com

Amide Synthesis:

Amide bond formation is a cornerstone of medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. sci-hub.se Therefore, activation of the carboxylic acid is necessary. This can be accomplished in several ways:

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride reacts readily with primary or secondary amines to form the desired amide, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. fishersci.co.uksci-hub.se

Use of Coupling Reagents: A vast array of peptide coupling reagents is available for amide synthesis under mild conditions. luxembourg-bio.com These reagents generate a highly activated intermediate that reacts with the amine. Common examples include carbodiimides like EDC, often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions, and phosphonium (B103445) or uronium salts like BOP or HATU. luxembourg-bio.comnih.gov A general protocol involves stirring the carboxylic acid, amine, a coupling reagent (e.g., EDC), and a base (e.g., DIPEA) in an appropriate aprotic solvent like DMF or DCM. nih.gov

Derivative TypeGeneral MethodKey ReagentsTypical Conditions
EstersFischer EsterificationAlcohol (R-OH), Acid Catalyst (H₂SO₄, TsOH)Reflux in excess alcohol
EstersCarbodiimide CouplingAlcohol (R-OH), EDC or DCC, DMAPAprotic solvent (DCM, THF), Room Temp
AmidesAcid Chloride Formation1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), Base (Et₃N)1. Reflux 2. Aprotic solvent, 0°C to RT
AmidesPeptide CouplingAmine (R-NH₂), Coupling Reagent (EDC/HOBt, HATU), Base (DIPEA)Aprotic solvent (DMF), Room Temp

Creation of Complex Polycyclic Analogues

Building upon the this compound core to create more complex polycyclic analogues can lead to novel structures with unique spatial arrangements. Such modifications can be achieved by designing derivatives that are primed for intramolecular cyclization reactions.

For example, the carboxylic acid can serve as a handle to introduce a diene or a dienophile, setting the stage for an intramolecular Diels-Alder reaction. A related strategy has been demonstrated with 1-oxaspiro[2.5]octa-5,7-dien-4-ones, which undergo intramolecular cycloaddition to assemble complex tricyclic systems. researchgate.net Similarly, derivatives of this compound could be synthesized to contain appropriate unsaturation, allowing for thermally or Lewis acid-catalyzed cyclizations to form additional rings.

Another approach involves tandem reactions on derivatives. For instance, a suitably functionalized amide derivative could undergo a tandem Heck reaction to generate fused nitrogen-containing polycycles. These strategies transform the relatively simple spirocyclic starting material into intricate, three-dimensional architectures.

Preparation of Heteroatom-Containing Derivatives

Introducing additional or different heteroatoms into the spirocyclic framework is a common strategy to modulate the biological and physical properties of a scaffold. This can involve replacing the existing oxygen atom or adding nitrogen or sulfur atoms to the structure.

While direct conversion of the tetrahydropyran (B127337) ring of this compound is challenging, related heteroatomic spirocycles can be synthesized through alternative routes. For instance, nitrogen-containing spirocycles can be constructed starting from cyclic ketones. doi.org The ketone is first converted to an imine, which then undergoes nucleophilic allylation to yield a homoallylamine. Subsequent alkylation and a ring-closing metathesis (RCM) reaction can furnish highly functionalized aza-spirocycles. doi.orgresearchgate.net This approach allows for the creation of nitrogen-containing analogues of the 5-oxaspiro[2.5]octane system, which can be valuable for introducing basic centers for salt formation or hydrogen bonding interactions.

Development of Spiro-Cyclic Scaffolds for Chemical Research

Spirocyclic scaffolds are of increasing interest in medicinal chemistry as they provide a route to escape the "flatland" of traditional aromatic, sp²-rich compounds. researchgate.net The rigid, three-dimensional nature of spirocycles like this compound offers several advantages:

Conformational Rigidity: The locked conformation can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

Improved Physicochemical Properties: Incorporating sp³-rich spirocyclic centers can improve properties such as solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.

Novel Chemical Space: These scaffolds provide access to underexplored regions of chemical space, offering opportunities for new intellectual property.

This compound serves as an excellent starting point for building libraries of diverse compounds. The carboxylic acid provides a reliable attachment point for a variety of side chains and functional groups, allowing for the systematic exploration of the chemical space around the rigid spirocyclic core.

Scaffold FeatureAdvantage in Chemical ResearchExample Application
Three-DimensionalityExploration of non-flat chemical space, improved spatial orientation of substituents.Designing selective kinase inhibitors.
RigidityReduced conformational entropy upon binding, leading to potentially higher potency.Development of highly specific receptor ligands.
sp³-Rich CharacterCan lead to improved solubility and metabolic stability.Optimizing lead compounds in drug discovery.

Synthesis of Deuterated or Isotope-Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools for investigating reaction mechanisms, metabolic pathways, and pharmacokinetic properties. researchgate.net The synthesis of deuterated analogues of this compound can provide crucial insights into its behavior in biological systems.

Deuterium can be incorporated at specific positions within the molecule. For example, hydrogen-deuterium exchange reactions can be used to label positions adjacent to carbonyl groups or other activating features. More complex, multi-step syntheses might be required to introduce deuterium at non-activated positions.

One key application of deuteration is in studying metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is cleaved in the rate-determining step of a metabolic transformation (e.g., by cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the rate of metabolism. This "kinetic isotope effect" can be used to identify sites of metabolic vulnerability and to design drugs with improved pharmacokinetic profiles. Labeled analogues are also essential as internal standards in quantitative bioanalytical assays, such as those using mass spectrometry.

Role As a Building Block and Scaffold in Advanced Organic Synthesis and Materials Science

Utilization in the Construction of Complex Organic Molecules

5-Oxaspiro[2.e]octane-1-carboxylic acid serves as a crucial intermediate in the synthesis of intricate organic molecules, particularly within the pharmaceutical landscape. Its conformationally rigid structure is a desirable feature in drug design, aiding in the precise orientation of functional groups for optimal interaction with biological targets.

Key Applications:

Pharmaceutical Intermediates: This spirocyclic compound is employed in the synthesis of various oxaspirocyclic pharmaceuticals. The inherent three-dimensionality of the scaffold allows for the creation of molecules with well-defined spatial arrangements, which can lead to improved efficacy and selectivity of drug candidates.

Kinase Inhibitors: It has been identified as a building block in the preparation of certain kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer. The rigid framework of 5-Oxaspiro[2.5]octane-1-carboxylic acid can contribute to the development of potent and selective inhibitors by locking the molecule in a bioactive conformation.

Table 1: Application of this compound as a Building Block

Application Area Role of the Compound Significance
Oxaspirocyclic Pharmaceuticals Intermediate Provides a rigid scaffold for drug design, potentially enhancing binding affinity and selectivity.

Applications as a Chiral Scaffold for Asymmetric Transformations

The presence of stereocenters in this compound makes it an attractive candidate for use as a chiral scaffold in asymmetric synthesis. A chiral scaffold can direct the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the desired product. This is of paramount importance in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities.

While specific, documented examples of this compound in asymmetric transformations are not extensively reported in readily available literature, the principles of chiral scaffold-based synthesis suggest its potential in this area. The carboxylic acid functionality provides a handle for attaching the scaffold to a substrate or a reagent, while the inherent chirality of the spirocyclic system can influence the approach of reactants, thereby controlling the stereochemistry of the transformation.

Integration into Novel Catalytic Systems

The structural features of this compound, particularly the presence of a carboxylic acid group and the potential for introducing other coordinating groups, suggest its utility as a ligand component in novel catalytic systems. Chiral ligands are essential for enantioselective catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

The carboxylic acid moiety can coordinate to a metal center, and the spirocyclic framework can create a defined chiral environment around the metal. This chiral pocket can then influence the binding of substrates and the subsequent catalytic transformation, leading to high levels of enantioselectivity. Although specific catalytic systems incorporating this exact molecule as a ligand are not prominently featured in current literature, the underlying principles of ligand design point to its potential in this field.

Precursor for Advanced Polymeric Materials

The dicarboxylic acid nature of derivatives of spirocyclic compounds, or the potential to be converted into a diol, positions this compound as a potential monomer for the synthesis of advanced polymeric materials, such as polyesters and polyamides. The incorporation of the rigid and three-dimensional spirocyclic unit into a polymer backbone can impart unique properties to the resulting material.

Potential Properties of Polymers Derived from this compound:

Enhanced Thermal Stability: The rigidity of the spirocyclic structure can restrict chain motion, leading to higher glass transition temperatures and improved thermal stability.

Modified Mechanical Properties: The introduction of such a bulky and non-planar monomer can influence the packing of polymer chains, potentially leading to materials with altered tensile strength, modulus, and toughness.

Biodegradability: The presence of ester or amide linkages would render the polymers susceptible to hydrolytic or enzymatic degradation, making them candidates for biodegradable materials. Research into biodegradable polymers from diols and dicarboxylic acids has laid the groundwork for the potential synthesis and application of polymers derived from this spirocyclic acid.

Role in Scaffold Diversity Generation for Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of chemical libraries with a high degree of structural diversity. These libraries are invaluable for high-throughput screening and the discovery of new bioactive molecules. Spirocyclic scaffolds are particularly attractive in DOS due to their inherent three-dimensionality and novelty compared to more common flat, aromatic structures.

This compound can serve as a starting point for the generation of a diverse range of molecules. The carboxylic acid provides a functional handle for a variety of chemical transformations, allowing for the attachment of different building blocks. Furthermore, the spirocyclic core can be modified through various reactions to generate a library of related but structurally distinct compounds. The exploration of chemical space around such unique scaffolds is crucial for identifying new leads in drug discovery. The principles of using combinatorial libraries for discovering novel antibacterial agents highlight the importance of diverse scaffolds in such endeavors.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable methods. In the context of 5-Oxaspiro[2.5]octane-1-carboxylic acid and related spirocycles, research is moving beyond traditional synthetic routes, which often rely on harsh reagents and generate significant waste.

One promising green approach is the utilization of biocatalysis. Enzymes, operating under mild, aqueous conditions, offer high selectivity and can significantly reduce the environmental footprint of chemical processes. astrazeneca.comnih.gov The synthesis of chiral amines and other functionalized molecules using biocatalysts showcases the potential for developing enzymatic routes to complex spirocyclic structures. researchgate.netmdpi.com For instance, the use of enzymes for the stereoselective synthesis of chiral drugs points towards the future development of biocatalytic methods for producing enantiomerically pure this compound. nih.gov Furthermore, microwave-assisted organic synthesis, often in combination with green solvents like ethanol (B145695) and ionic liquids, presents another avenue for the sustainable production of spiro compounds. mdpi.com This methodology offers advantages such as reduced reaction times, lower energy consumption, and often improved yields. The application of photoredox catalysis, which utilizes visible light to drive chemical reactions, is also a rapidly growing area in green synthesis and has been successfully applied to the formation of spirocycles. nih.govrsc.orgrsc.orgacs.orgemory.edu

Automation and High-Throughput Synthesis Methodologies

The demand for large and diverse libraries of novel molecules for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. nih.gov Flow chemistry, in particular, has emerged as a powerful tool for the efficient, safe, and scalable synthesis of complex molecules, including spirocycles. researchgate.netchimia.chdntb.gov.uamdpi.com Automated flow synthesis allows for precise control over reaction parameters, leading to higher reproducibility and the ability to rapidly screen and optimize reaction conditions. mit.edu

High-throughput screening (HTS) techniques, which enable the parallel synthesis and testing of a large number of compounds, are also being increasingly applied to the discovery of new synthetic methodologies for complex scaffolds. sigmaaldrich.comscienceintheclassroom.org The combination of automated synthesis platforms with advanced analytical techniques allows for the rapid identification of successful reaction conditions, even on a nanomole scale, thereby accelerating the discovery of novel derivatives of this compound. scienceintheclassroom.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The strained cyclopropane (B1198618) ring and the embedded tetrahydropyran (B127337) ether linkage in this compound suggest a rich and largely unexplored reactivity profile. The ring-opening reactions of epoxides, which share the strained three-membered ring characteristic with cyclopropanes, are a cornerstone of organic synthesis. nih.gov Research into the ring-opening of the cyclopropane moiety in this spirocycle could lead to novel molecular architectures. For example, Lewis acid-catalyzed ring-opening of a related 2-vinyl-1-oxaspiro[2.5]octane with azulene (B44059) derivatives has been shown to proceed with complete regioselectivity. acs.org

Furthermore, the development of novel catalytic systems, such as dual titanocene (B72419) and photoredox catalysis, has enabled the spirocyclization of epoxides, suggesting that similar strategies could be employed to construct or modify the 5-Oxaspiro[2.5]octane core under mild and environmentally benign conditions. rsc.orgrsc.org The unusual regioselectivity sometimes observed in the ring-opening of epoxides by carboxylic acid enediolates hints at the potential for discovering unexpected and synthetically valuable transformations with this compound. researchgate.netmdpi.comnih.gov

Advances in Spectroscopic Characterization Techniques for Complex Spiro Systems

The unambiguous determination of the three-dimensional structure of complex spirocyclic systems like this compound is crucial for understanding their properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. auremn.org.br A detailed structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using 1H, 13C, and 15N NMR spectroscopy. nih.govsci-hub.stresearchgate.net

These studies have shown that the relative configuration and preferred conformations can be determined by analyzing homonuclear coupling constants and chemical shifts. nih.govsci-hub.st For instance, in 1-oxaspiro[2.5]octane systems, the cyclohexane (B81311) ring typically adopts a chair conformation. sci-hub.st Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the complete assignment of proton and carbon signals in these complex molecules. mdpi.com As new derivatives of this compound are synthesized, the application of these advanced NMR techniques will be essential for their structural elucidation.

Predictive Design and Synthesis through Advanced Computational Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of synthetic targets. Density Functional Theory (DFT) calculations, for example, can provide insights into the stability and reactivity of molecules. For complex systems like spirocycles, computational methods are crucial for understanding their conformational preferences and the energy barriers between different conformers. copernicus.org

While specific computational studies on this compound are not yet widely reported, the application of these methods to similar spirocyclic systems demonstrates their potential. Computational investigations of aza-spiro ring formations have utilized DFT to analyze transition state conformations and explain experimentally observed selectivities. researchgate.net Such in-silico studies can guide the development of new synthetic routes and predict the outcomes of reactions, thereby accelerating the discovery of novel derivatives and applications of the 5-Oxaspiro[2.5]octane core.

Potential for Functional Material Development Based on the Spiro[2.5]octane Core

The rigid, three-dimensional structure of the spiro[2.5]octane core makes it an attractive building block for the development of novel functional materials. Spirocyclic scaffolds are known to impart unique properties to molecules, including increased solubility and metabolic stability in a medicinal chemistry context. bldpharm.com These properties are also desirable in materials science.

While the direct application of this compound in functional materials has not been extensively explored, the broader class of spirocyclic compounds has shown promise. The synthesis of functionalized spirocyclic heterocycles is an active area of research, with potential applications in various fields. nih.govnih.gov The carboxylic acid functionality of the target molecule provides a convenient handle for incorporation into larger polymeric structures or for surface functionalization of materials, opening up possibilities for the creation of new materials with tailored properties.

Q & A

Q. Can this compound serve as a precursor for novel biomaterials? What analytical methods validate its incorporation into polymers?

  • Methodological Answer : Ring-opening polymerization (ROP) with initiators like Sn(Oct)₂ generates polyesters. Characterization includes:
  • GPC : Measures molecular weight (Mw/Mn).
  • DSC/TGA : Analyzes thermal transitions and degradation profiles.
  • AFM : Visualizes surface morphology of spin-coated films .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.